molecular formula C13H17NO2 B3115657 (S)-1-Benzyl-piperidine-2-carboxylic acid CAS No. 210533-45-2

(S)-1-Benzyl-piperidine-2-carboxylic acid

Cat. No.: B3115657
CAS No.: 210533-45-2
M. Wt: 219.28 g/mol
InChI Key: FEUCBQVXYVZGCM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Benzyl-piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-benzylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUCBQVXYVZGCM-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context of Piperidine Alkaloids and Their Derivatives in Organic Synthesis

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of naturally occurring alkaloids and synthetic compounds with profound biological activities. researchgate.net Historically, piperidine alkaloids, isolated from various plant, insect, and marine sources, have played a crucial role in the development of organic synthesis and medicinal chemistry. bath.ac.ukwikipedia.org Compounds like piperine, responsible for the pungency of black pepper, and lobeline have been known for centuries for their physiological effects. wikipedia.orgtaylorandfrancis.com

The study of these natural products spurred the development of synthetic methodologies aimed at their total synthesis and the creation of novel derivatives. bath.ac.uk Early efforts in the 20th century laid the groundwork for modern heterocyclic chemistry, with chemists developing fundamental reactions for the construction and functionalization of the piperidine ring. nih.gov The inherent complexity and stereochemistry of many piperidine alkaloids presented significant synthetic challenges, driving innovation in areas such as asymmetric synthesis and stereocontrolled reactions. bath.ac.uk This historical journey has cemented the status of piperidine derivatives as privileged scaffolds in drug discovery, present in numerous approved pharmaceuticals across various therapeutic areas. nih.govmdpi.comajchem-a.com

Notable Piperidine Alkaloids Natural Source Significance
PiperinePiper nigrum (Black pepper)Responsible for pungency, exhibits various pharmacological activities. wikipedia.orgtaylorandfrancis.com
ConiineConium maculatum (Poison hemlock)A potent neurotoxin, historically significant in toxicology. researchgate.net
LobelineLobelia inflata (Indian tobacco)Has been investigated for its effects on the central nervous system. wikipedia.org
AnabasineNicotiana glauca (Tree tobacco)Known for its teratogenic effects in animals. researchgate.net

Significance of Chiral Piperidine Carboxylic Acids As Key Intermediates in Advanced Chemical Synthesis

The introduction of a chiral center, particularly a carboxylic acid group, onto the piperidine (B6355638) scaffold dramatically increases its value as a synthetic intermediate. Chiral piperidine carboxylic acids, such as the (S)-enantiomer of 1-benzyl-piperidine-2-carboxylic acid, serve as versatile building blocks for the enantioselective synthesis of complex target molecules. researchgate.net The presence of both a secondary amine (after debenzylation) and a carboxylic acid allows for diverse chemical modifications, enabling the construction of intricate molecular architectures.

The stereochemistry of the piperidine ring and its substituents is often critical for biological activity. thieme-connect.com The use of enantiomerically pure building blocks like (S)-1-benzyl-piperidine-2-carboxylic acid ensures the stereochemical integrity of the final product, which is a crucial aspect in the development of modern pharmaceuticals. thieme-connect.com Chiral piperidine scaffolds have been shown to enhance drug efficacy, improve pharmacokinetic profiles, and increase selectivity for biological targets. thieme-connect.com Consequently, there is a continuous drive to develop efficient and scalable methods for the synthesis of these valuable chiral intermediates. mdpi.comnih.gov These building blocks are instrumental in the synthesis of a wide range of bioactive compounds, including natural products and their analogues. mdpi.comportico.org

Overview of Current Academic Research Landscape Pertaining to S 1 Benzyl Piperidine 2 Carboxylic Acid

Current academic research on (S)-1-benzyl-piperidine-2-carboxylic acid and its close analogues is primarily focused on its synthesis and utilization as a key intermediate in the preparation of more complex molecules. The N-benzyl piperidine (B6355638) (N-BP) motif, of which this compound is a prime example, is frequently employed in drug discovery to fine-tune the efficacy and physicochemical properties of drug candidates. nih.govresearchgate.net The benzyl (B1604629) group can participate in crucial cation-π interactions with target proteins and provides a scaffold for optimizing stereochemical aspects of potency. nih.govresearchgate.net

Recent studies have explored the synthesis of related structures, such as (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid, indicating an active interest in the synthetic chemistry of N-benzylated piperidine carboxylic acids. researchgate.netasianpubs.orgasianpubs.org Furthermore, research into novel N-benzyl substituted piperidine amides as potential cholinesterase inhibitors for the treatment of Alzheimer's disease highlights the therapeutic potential of derivatives of this scaffold. researchgate.net The development of innovative synthetic strategies for chiral piperidines, including biocatalytic and radical-mediated approaches, is also a vibrant area of research that could be applied to the synthesis of this compound. nih.govnih.govnews-medical.net

Property Value
CAS Number 21319-53-9
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Melting Point 223-228 °C
Primary Application Heterocyclic Building block, Advanced intermediate indiamart.com

Research Gaps and Emerging Opportunities for Investigation of S 1 Benzyl Piperidine 2 Carboxylic Acid

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of the this compound structure reveals several potential synthetic disconnections. The most straightforward approach involves disconnecting the N-benzyl bond, leading back to (S)-pipecolic acid and a benzylating agent like benzyl (B1604629) bromide. This places the synthetic challenge on the enantioselective synthesis of the parent (S)-pipecolic acid.

Further disconnection of the piperidine (B6355638) ring itself suggests two primary pathways. The first involves a cyclization strategy, breaking the N1-C6 and C2-C3 bonds, which could conceptually originate from a linear amino acid precursor such as L-lysine. researchgate.netresearchgate.net L-lysine provides a readily available chiral pool starting material where the C2 stereocenter is already established. A second major retrosynthetic route involves the reduction of a corresponding aromatic heterocycle, specifically pyridine-2-carboxylic acid. google.com This approach requires an asymmetric hydrogenation step to establish the chiral center. These fundamental strategies form the basis for the various synthetic methodologies discussed below.

Asymmetric Synthesis Strategies for this compound

The asymmetric synthesis of this compound primarily focuses on establishing the stereocenter at the C2 position of the piperidine ring. This can be achieved through several key strategies, including the use of chiral auxiliaries, enantioselective catalysts, or biocatalytic methods.

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Chiral auxiliaries are powerful tools for inducing stereoselectivity by temporarily incorporating a chiral moiety into the substrate, directing a subsequent reaction, and then being removed. wikipedia.orgsigmaaldrich.com In the context of synthesizing (S)-pipecolic acid derivatives, chiral auxiliaries are often employed in asymmetric alkylation reactions.

One documented approach involves the use of L-camphorsulfonamide as a chiral auxiliary. google.com In this method, the auxiliary is condensed with an imine ester. The resulting adduct then undergoes a diastereoselective asymmetric alkylation with a suitable 1,4-dihalobutane derivative. Subsequent hydrolysis of the imine, intramolecular cyclization, and removal of the chiral auxiliary under alkaline conditions yield the desired (S)-2-piperidinecarboxylic acid. google.com Evans-type oxazolidinone auxiliaries are also widely used for stereocontrolled alkylations. williams.edudokumen.pub For instance, an N-acylated oxazolidinone can be deprotonated to form a rigid, chelated (Z)-enolate. Alkylation of this enolate proceeds from the face opposite the bulky substituent of the auxiliary, leading to high diastereoselectivity. williams.edu This product can then be hydrolyzed to release the chiral carboxylic acid and the recyclable auxiliary. Although not specifically detailed for this exact molecule, this well-established methodology is a viable route.

Auxiliary Key Reaction Step Typical Diastereoselectivity Reference
L-CamphorsulfonamideAsymmetric alkylationHigh google.com
Evans OxazolidinoneAsymmetric alkylation>98:2 dr williams.edu
(S)-(-)-1-PhenylethylamineResolution of racematesN/A sigmaaldrich.com

Enantioselective Catalysis in the Synthesis of this compound

Enantioselective catalysis offers an efficient alternative to stoichiometric chiral auxiliaries, using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Key strategies include the asymmetric hydrogenation of pyridine (B92270) derivatives and organocatalytic approaches.

The catalytic hydrogenation of pyridine-2-carboxylic acid to produce pipecolic acid is a common industrial method. google.com To achieve enantioselectivity, this reduction must be performed using a chiral catalyst. Transition metal catalysts, such as rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), are often employed for the asymmetric hydrogenation of various substrates. While specific application to pyridine-2-carboxylic acid for the (S)-enantiomer requires careful catalyst selection, rhodium oxide has been shown to be effective for hydrogenating functionalized pyridines under mild conditions, often yielding the cis-product diastereoselectively. rsc.org

Organocatalysis, using small organic molecules as catalysts, has also emerged as a powerful tool. Proline and its derivatives can catalyze asymmetric Mannich and α-amination reactions. nih.govekb.egekb.eg For instance, an aldehyde derived from the ozonolysis of cyclohexene (B86901) can undergo an L-proline catalyzed asymmetric α-amination, establishing a chiral center with high enantiomeric excess (>99% ee). ekb.egekb.eg This intermediate can then be cyclized and oxidized to form (S)-pipecolic acid.

Catalyst Type Reaction Substrate Key Features Reference
Chiral Rhodium/RutheniumAsymmetric HydrogenationPyridine-2-carboxylic acidHigh turnover, direct route rsc.org
L-ProlineAsymmetric α-aminationAcyclic aldehyde precursorHigh enantioselectivity (>99% ee) ekb.egekb.eg
(S)-Pipecolic acidAsymmetric Mannich ReactionAldehydes & Imino GlyoxylateSelf-catalysis potential, high ee nih.gov

Biocatalytic Routes to Enantiopure this compound

Biocatalysis utilizes enzymes to perform highly selective chemical transformations under mild conditions. The synthesis of L-pipecolic acid (the (S)-enantiomer) from L-lysine is a well-established biosynthetic pathway in nature and has been adapted for synthetic purposes. researchgate.netresearchgate.netwikipedia.org

One efficient method employs a lysine (B10760008) cyclodeaminase (LCD) enzyme, which catalyzes the direct conversion of L-lysine into L-pipecolic acid. researchgate.netethz.ch This redox-neutral process involves an initial NAD⁺-dependent oxidation, followed by intramolecular cyclization and subsequent NADH-dependent reduction. researchgate.net Another approach uses a dual-enzyme system. Commercial L-lysine α-oxidase can be used to convert L-lysine into Δ¹-piperideine-2-carboxylic acid, which is then stereoselectively reduced by a Δ¹-piperideine-2-carboxylate reductase to yield L-pipecolic acid with excellent enantiomeric excess (99.7% ee). nih.gov These enzymatic methods provide direct access to (S)-pipecolic acid, which can then be N-benzylated in a subsequent chemical step to afford the final product.

Enzyme System Substrate Product Enantiomeric Excess (ee) Reference
Lysine Cyclodeaminase (LCD)L-LysineL-Pipecolic Acid>99% researchgate.netethz.ch
L-lysine α-oxidase & Δ¹-piperideine-2-carboxylate reductaseL-LysineL-Pipecolic Acid99.7% nih.gov

Diastereoselective Synthesis of Precursors to this compound

Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the molecule. This strategy is particularly useful for constructing substituted piperidine rings where the relative stereochemistry of multiple centers can be controlled. For example, enantiomerically pure 4-piperidones, prepared via asymmetric [4+2] Diels-Alder cycloadditions, can serve as versatile precursors. acs.org These piperidones can be further functionalized, and the α-amino acid moiety can be installed through oxidation of a hydroxymethyl group, leading to various functionalized pipecolic acid derivatives.

Another approach involves the Petasis reaction, a multicomponent reaction of an amine, an aldehyde, and a boronic acid, to form substituted amino acids. This method has been coupled with a Pomeranz–Fritsch–Bobbitt cyclization to achieve the diastereoselective synthesis of tetrahydroisoquinoline-1-carboxylic acids, demonstrating a viable strategy for constructing complex heterocyclic amino acids with high stereocontrol. nih.gov Such strategies could be adapted to create diastereomerically pure precursors that are then converted to the target compound.

Resolution Techniques for Enantiomeric Enrichment of 1-Benzyl-piperidine-2-carboxylic Acid

When a synthesis results in a racemic mixture of 1-benzyl-piperidine-2-carboxylic acid, a resolution step is necessary to isolate the desired (S)-enantiomer. The most common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.org

This process involves reacting the racemic acid with an enantiomerically pure chiral base, such as (+)-tartaric acid, (-)-malic acid, or a chiral amine like (S)-(-)-1-phenylethylamine. libretexts.org The reaction produces a mixture of two diastereomeric salts (e.g., (S)-acid·(S)-base and (R)-acid·(S)-base). Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary base is removed by treatment with an acid, yielding the enantiomerically pure this compound. libretexts.org Alternatively, kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, can be employed to enrich the mixture in the desired enantiomer. whiterose.ac.ukrsc.org

Optimization of Reaction Conditions for High Enantiomeric Purity and Yield in this compound Synthesis

The synthesis of this compound with high optical purity and in high yield is critically dependent on the meticulous optimization of reaction parameters. Key enantioselective strategies, such as the asymmetric hydrogenation of a prochiral precursor like 1-benzyl-1,2,3,4-tetrahydropyridine-2-carboxylic acid, are profoundly influenced by the choice of catalyst, solvent, temperature, and hydrogen pressure.

The catalyst system, comprising a metal center (commonly rhodium or iridium) and a chiral ligand, is the cornerstone of achieving high enantioselectivity. Different chiral phosphine ligands, such as those from the BINAP or DuanPhos families, can create a specific chiral environment around the metal, leading to the preferential formation of the (S)-enantiomer. The choice of solvent is also crucial; solvents like methanol, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) can affect catalyst solubility, stability, and the stereochemical course of the reaction.

Temperature and hydrogen pressure are interdependent variables that must be balanced. Lowering the temperature often enhances enantioselectivity by favoring the transition state that leads to the desired product, but it can also decrease the reaction rate. Conversely, increasing hydrogen pressure can accelerate the reaction but may sometimes negatively impact enantiomeric excess (ee). Therefore, extensive screening of these conditions is necessary to identify an optimal balance for both efficiency and selectivity.

Table 1: Optimization of Asymmetric Hydrogenation Conditions

ParameterVariationEffect on Enantiomeric Purity (ee %)Effect on Yield (%)
Chiral Ligand (S)-BINAP95%91%
(R)-DuanPhos99%96%
Solvent Methanol98%95%
Dichloromethane92%88%
Temperature 25 °C97%94%
50 °C94%98%
H₂ Pressure 10 atm96%90%
50 atm99%97%

Note: The data in this table is representative of typical findings in the optimization of asymmetric hydrogenation for similar substrates and is for illustrative purposes.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound to minimize environmental impact and enhance safety. These principles encourage the use of renewable feedstocks, reduction of waste, and employment of less hazardous substances and processes.

One of the most powerful green strategies is biocatalysis, which utilizes enzymes to perform chemical transformations. For the synthesis of the target compound, enzymatic kinetic resolution of a racemic ester, such as ethyl 1-benzylpiperidine-2-carboxylate, is a highly effective method. whiterose.ac.uk Lipases, for instance, can selectively hydrolyze one enantiomer of the ester (e.g., the R-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted and in high enantiomeric purity. nih.gov This process occurs in aqueous media under mild temperature and pH conditions, avoiding the use of toxic reagents and harsh conditions associated with some traditional methods. nih.govmdpi.com Furthermore, the enzyme can often be immobilized and reused, enhancing the process's sustainability.

Another key aspect of green synthesis is the move towards catalytic methods over stoichiometric reagents. Asymmetric hydrogenation, as discussed in the previous section, is an excellent example of a green technique. It is highly atom-economical, as the majority of the atoms from the reactants are incorporated into the final product, generating minimal waste. Sustainable approaches focus on developing catalysts that are highly efficient (requiring low catalyst loading) and can be recycled and reused. rsc.org

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

Principle of Green ChemistryTraditional Method (e.g., Classical Resolution)Green/Sustainable Approach (e.g., Biocatalysis)
Reagents Stoichiometric chiral resolving agent (e.g., tartaric acid)Catalytic amount of a biodegradable enzyme (e.g., Lipase)
Solvents Often requires large volumes of organic solvents for crystallizationPrimarily aqueous media, minimal organic solvent for extraction
Atom Economy Low, due to the formation of diastereomeric saltsHigh, enzymatic resolution is highly selective
Waste Generation Generates significant waste from the resolving agent and multiple crystallizationsMinimal waste, enzyme can be recycled
Energy Consumption Requires energy for heating and cooling cycles during crystallizationTypically operates at or near room temperature

Reactions Involving the Carboxylic Acid Moiety of this compound

The carboxylic acid group at the C-2 position of the piperidine ring is a primary site for chemical modification, allowing for the synthesis of various functional derivatives such as esters, amides, and alcohols.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental transformation for creating derivatives with modified solubility, polarity, and biological activity. These reactions typically proceed through the activation of the carboxyl group.

Esterification can be achieved through several standard methods. Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, for substrates sensitive to strong acids, esterification can be performed under milder conditions by first converting the carboxylic acid to a more reactive species or by using coupling agents.

Amidation reactions are crucial for forming peptide bonds or synthesizing other amide derivatives. Direct condensation with an amine is generally inefficient and requires high temperatures. Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently employed to facilitate the reaction under mild conditions. Another effective strategy involves the initial conversion of the carboxylic acid to a highly reactive acid chloride, which then readily reacts with an amine. researchgate.netmdpi.com

Table 1: Representative Esterification and Amidation Reactions
Reaction TypeReagents & ConditionsProduct Type
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), conc. H₂SO₄ or HCl, heatAlkyl (S)-1-benzyl-piperidine-2-carboxylate
Acid Chloride-Mediated Esterification1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine or Et₃NAlkyl (S)-1-benzyl-piperidine-2-carboxylate
Amidation via Coupling AgentsAmine (R-NH₂), EDCI or DCC, HOBt, in an aprotic solvent (e.g., DMF, DCM)(S)-1-Benzyl-piperidine-2-carboxamide derivative
Amidation via Acid Chloride1. SOCl₂ 2. Amine (R-NH₂), base(S)-1-Benzyl-piperidine-2-carboxamide derivative

Reduction to Alcohols and Oxidation to Other Functionalities

Reduction: The carboxylic acid group is resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. youtube.com Its conversion to a primary alcohol requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. This transformation yields the chiral alcohol, (S)-(1-benzylpiperidin-2-yl)methanol. youtube.com

Oxidation: The carboxylic acid moiety represents a high oxidation state of carbon. Consequently, it is generally inert to further oxidation under standard conditions. Reactions aimed at oxidation of the molecule typically occur at other sites, such as the benzylic position of the N-benzyl group, rather than at the carboxyl carbon. masterorganicchemistry.comorganic-chemistry.org

Formation of Acid Halides and Anhydrides

To enhance the electrophilicity of the carboxyl carbon for subsequent nucleophilic acyl substitution, this compound can be converted into more reactive derivatives like acid halides and anhydrides.

Acid Halides: The most common method for preparing the corresponding acid chloride is by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. google.com These reagents readily convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the chloride ion. The resulting (S)-1-benzyl-piperidine-2-carbonyl chloride is a highly valuable intermediate for the synthesis of esters and amides under very mild conditions. google.com

Anhydrides: Symmetrical or mixed anhydrides can also be synthesized. For instance, reacting the acid chloride derivative with a carboxylate salt or treating the carboxylic acid with a dehydrating agent like phosphorus pentoxide (P₂O₅) can yield the corresponding anhydride. These activated species serve a similar purpose to acid halides in acylation reactions.

Reactions Involving the Piperidine Nitrogen Atom of this compound

The nitrogen atom in the piperidine ring is a tertiary amine, which defines its reactivity towards electrophiles and its role as a protecting group anchor.

N-Alkylation and N-Acylation Reactions

N-Alkylation: As a tertiary amine, the piperidine nitrogen is nucleophilic and can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. researchgate.net This reaction introduces a positive charge and converts the nitrogen center into a tetra-substituted ammonium ion. The formation of these salts can significantly alter the physical properties of the molecule, such as its solubility.

N-Acylation: N-acylation reactions are not feasible for this compound. The tertiary nitrogen atom lacks the necessary proton that can be substituted by an acyl group, rendering it unreactive towards acylating agents under standard conditions.

Deprotection Strategies for the Benzyl Group

The N-benzyl group is widely used as a protecting group for the piperidine nitrogen. Its removal is a key step in many synthetic pathways to unmask the secondary amine, (S)-piperidine-2-carboxylic acid (L-pipecolic acid), for further functionalization.

The most prevalent and efficient method for N-debenzylation is catalytic hydrogenolysis. commonorganicchemistry.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction cleaves the benzylic carbon-nitrogen bond, yielding the deprotected pipecolic acid and toluene (B28343) as a byproduct. This method is favored for its clean conversion and mild conditions. commonorganicchemistry.comorganic-chemistry.org

Alternative methods, such as transfer hydrogenation using a hydrogen donor like ammonium formate (B1220265) or 1,4-cyclohexadiene, can be employed, which may be advantageous when other functional groups sensitive to H₂ gas are present. smolecule.com

Table 2: Common Deprotection Strategies for the N-Benzyl Group
Deprotection MethodReagents/CatalystTypical ConditionsProducts
Catalytic HydrogenolysisH₂, Palladium on Carbon (Pd/C)Solvent (Methanol or Ethanol), Room Temperature, 1 atm H₂(S)-Piperidine-2-carboxylic acid + Toluene
Transfer HydrogenationAmmonium formate (HCOONH₄), Pd/CMethanol, Reflux(S)-Piperidine-2-carboxylic acid + Toluene + CO₂ + NH₃

Stereoselective Reactions at the Piperidine Ring System of this compound

The piperidine ring of this compound is a versatile scaffold that allows for various stereoselective transformations. The pre-existing stereocenter at the C2 position can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of complex, chirally-defined molecules.

Functionalization of the piperidine ring at positions other than the C2 stereocenter is a key strategy for creating diverse derivatives while preserving the core chiral integrity of the molecule. Research on related N-protected 2-arylpiperidines has demonstrated that deprotonation using a strong base, such as n-butyllithium (n-BuLi) in the presence of a chiral ligand like sparteine, can lead to a configurationally stable organolithium species. whiterose.ac.uk This intermediate can then be trapped with various electrophiles to introduce new functional groups at the C2 position with retention of stereochemistry. whiterose.ac.uk

Furthermore, positions C3, C4, C5, and C6 are non-stereogenic centers that can be targeted for modification. For instance, the presence of an exocyclic methylene (B1212753) group at the C4 position allows for a range of functional group interconversions, providing access to a variety of 2,4-disubstituted piperidines without loss of enantiopurity at C2. whiterose.ac.uk Such transformations are crucial for building molecular complexity and exploring structure-activity relationships in medicinal chemistry. whiterose.ac.uk

The table below summarizes potential functionalization reactions at non-stereogenic centers of the piperidine ring system.

PositionReaction TypeReagents/ConditionsResulting Functional Group
C4 Olefin MetathesisGrubbs Catalyst, AlkeneSubstituted Alkene
C4 Hydroboration-OxidationBH3-THF, then H2O2, NaOHHydroxyl (-OH)
C4 OzonolysisO3, then DMS or Zn/H2OKetone (from tetrasubstituted alkene)
C6 α-Lithiation & Alkylations-BuLi/TMEDA, then R-XAlkyl (-R)

While the piperidine ring is generally stable, specific transformations can be employed to induce ring-opening or ring-expansion, leading to acyclic or larger heterocyclic structures.

Ring-Opening: A classic method applicable to cyclic amines is the Hofmann elimination. wikipedia.orgbyjus.com This process involves exhaustive methylation of the piperidine nitrogen with excess methyl iodide to form a quaternary ammonium salt. masterorganicchemistry.comchemistrysteps.com Subsequent treatment with a base, such as silver oxide in water, followed by heating, facilitates an E2 elimination reaction. chemistrysteps.com This would cleave the C2-N or C6-N bond, resulting in the formation of an acyclic amino-alkene. The regioselectivity of this elimination, known as the Hofmann rule, typically favors the formation of the least substituted alkene, which is often the thermodynamically less stable product. wikipedia.orgmasterorganicchemistry.com

Ring Contraction: Photomediated reactions offer another pathway for modifying the ring system. For related N-acyl piperidine derivatives, irradiation can induce a Norrish type II hydrogen atom transfer, leading to a 1,4-diradical intermediate. nih.gov This intermediate can undergo homolytic C–N bond fragmentation followed by an intramolecular Mannich reaction to yield a pyrrolidine (B122466) scaffold, achieving a formal ring contraction from a six-membered to a five-membered ring. nih.gov This strategy has been shown to be effective for piperidines bearing various electron-withdrawing groups on the nitrogen, including arylsulfonyl and acyl groups. nih.gov

The following table outlines these potential ring modification strategies.

TransformationMethodKey ReagentsIntermediateResulting Structure
Ring-Opening Hofmann Elimination1. Excess CH3I2. Ag2O, H2O, HeatQuaternary Ammonium HydroxideAcyclic Amino-alkene
Ring Contraction Photomediated ReactionUV light, Photosensitizer1,4-DiradicalN-Substituted Pyrrolidine

Coupling Reactions Utilizing this compound as a Partner

The carboxylic acid moiety of this compound makes it an ideal partner for various coupling reactions, most notably in the synthesis of peptides and in modern cross-coupling methodologies.

This compound, as a non-proteinogenic amino acid, can be incorporated into peptide chains using standard solid-phase or solution-phase synthesis techniques. The core of this process is the formation of an amide bond, which requires the activation of its carboxyl group to make it more susceptible to nucleophilic attack by the amino group of another amino acid or peptide.

This activation is achieved using a variety of coupling reagents. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are commonly used. To suppress side reactions and minimize racemization at the C2 stereocenter, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure are often included. More advanced phosphonium- and aminium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, and HATU, offer high coupling efficiency and rapid reaction times, though they typically require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

The table below lists common reagents used for peptide bond formation.

Reagent ClassExamplesAdditives/BaseKey Features
Carbodiimides DCC, EDCHOBt, Oxyma PureWidely used, cost-effective.
Phosphonium Salts PyBOP, PyAOPDIPEAHigh efficiency, low racemization.
Aminium/Uronium Salts HBTU, HATU, HCTUDIPEAFast reaction rates, popular in automated synthesis.
Other COMUDIPEAHigh solubility and reactivity.

Modern palladium-catalyzed cross-coupling reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While this compound itself is not a direct partner, its functionalized derivatives can be readily employed in these transformations.

For instance, introducing a halogen (e.g., Br, I) or a triflate group onto the aromatic ring of the N-benzyl substituent would create a suitable electrophile for various cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., an arylboronic acid) would form a new C-C bond, leading to biaryl structures.

Sonogashira Coupling: Coupling with a terminal alkyne would introduce an alkynyl moiety.

Buchwald-Hartwig Amination: Reaction with an amine would form a C-N bond, linking a new nitrogen-containing group to the benzyl ring.

Alternatively, the carboxylic acid itself can be used as a coupling partner in decarboxylative cross-coupling reactions, offering a more direct route that avoids pre-functionalization of the starting material with halide leaving groups.

The following table summarizes key cross-coupling reactions applicable to functionalized derivatives.

Reaction NameCoupling PartnersCatalyst System (Typical)Bond Formed
Suzuki-Miyaura Aryl-Halide + Arylboronic AcidPd(PPh3)4, BaseC(sp²)-C(sp²)
Sonogashira Aryl-Halide + Terminal AlkynePdCl2(PPh3)2, CuI, BaseC(sp²)-C(sp)
Buchwald-Hartwig Aryl-Halide + Amine/AmidePd(OAc)2, Ligand (e.g., BINAP), BaseC(sp²)-N
Decarboxylative Coupling Carboxylic Acid + Coupling PartnerMetal Catalyst (e.g., Cu, Pd)C-C, C-N, etc.

Chemo- and Regioselectivity in Complex Transformations of this compound

Achieving selectivity in molecules with multiple functional groups and reactive sites is a central challenge in organic synthesis. This compound presents several such challenges, including the potential for reaction at the carboxylic acid, the tertiary amine, C-H bonds on the piperidine ring, or C-H bonds on the benzyl group.

Chemo- and regioselectivity can be controlled by a careful choice of reagents and reaction conditions. For example, the oxidation of C-H bonds presents a significant challenge. The benzylic C(sp³)–H bonds on the methylene bridge are typically more susceptible to oxidation than the aliphatic C-H bonds of the piperidine ring. A selective benzylic C-H oxidation could be achieved using specific copper-catalyzed systems, potentially transforming the N-benzyl group into an N-benzoyl group (amide) without affecting the piperidine scaffold.

Similarly, reduction of the carboxylic acid to a primary alcohol offers another example of chemoselectivity. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce the carboxyl group. However, milder or more selective reagents might be required if other reducible functional groups are present. Conversely, catalytic hydrogenation (e.g., H₂/Pd-C) would likely lead to the cleavage of the N-benzyl group (hydrogenolysis) while leaving the carboxylic acid intact, demonstrating a different form of chemoselectivity.

The outcome of a reaction can also be dramatically influenced by the choice of solvent or additives, which can alter the reactivity of functional groups or stabilize specific transition states. This principle allows chemists to direct a transformation towards a desired product among several possibilities.

This compound as a Chiral Building Block

The inherent chirality and conformational rigidity of this compound make it an excellent starting material for the synthesis of enantiomerically pure compounds. Its structure serves as a reliable scaffold for transferring chirality to new molecules and for the controlled installation of additional stereogenic centers.

Synthesis of Complex Chiral Molecules and Natural Products

The piperidine ring is a common motif in a vast array of natural products, particularly alkaloids, which often exhibit significant biological activity. The use of this compound as a chiral synthon provides a direct and efficient route to these complex targets, ensuring the correct absolute stereochemistry in the final product.

One notable application is in the synthesis of piperidine alkaloids. For instance, the total synthesis of alkaloids such as microcosamine A has been achieved using strategies that rely on chiral pool starting materials to establish the piperidine framework. rsc.org While not a direct example using the title compound, these syntheses highlight the utility of chiral piperidine derivatives in constructing complex natural products. The N-benzyl group in this compound offers a stable protecting group that can be removed at a later stage of the synthesis, while the carboxylic acid functionality provides a handle for further elaboration of the molecular structure.

The synthesis of chromone (B188151) and flavonoid piperidine alkaloids, a class of natural products with potent anticancer activity, often involves the construction of a substituted piperidine ring. nih.gov Synthetic approaches to these molecules can benefit from the use of pre-existing chiral piperidine building blocks to control the stereochemistry of the final product.

Construction of Multiple Stereogenic Centers via the this compound Scaffold

The defined stereochemistry of this compound can be used to direct the formation of new stereogenic centers in a predictable manner. The rigid piperidine ring restricts the conformational freedom of reactive intermediates, allowing for highly diastereoselective transformations at adjacent positions.

For example, the functionalization of the piperidine ring at positions C3, C4, C5, and C6 can be influenced by the existing stereocenter at C2. By carefully choosing reagents and reaction conditions, chemists can control the stereochemical outcome of reactions such as alkylations, aldol (B89426) additions, and conjugate additions to introduce new substituents with a high degree of stereocontrol. This strategy is crucial for the synthesis of polysubstituted piperidine derivatives, which are prevalent in many pharmaceuticals. jmcs.org.mx

The development of methodologies for the diastereoselective synthesis of substituted pipecolic acid derivatives demonstrates the power of using a chiral scaffold to control the formation of multiple stereocenters. jmcs.org.mxekb.eg These methods often involve the use of chiral auxiliaries or catalysts in conjunction with a pipecolic acid-derived substrate to achieve high levels of stereochemical induction.

Derivatization for Chiral Auxiliary Applications in Asymmetric Reactions

Beyond its role as a chiral building block, this compound can be chemically modified to create chiral auxiliaries. These auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

Design and Synthesis of Chiral Auxiliaries Based on this compound

The design of effective chiral auxiliaries often relies on the presence of a rigid chiral scaffold that can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face. The piperidine ring of this compound provides such a scaffold.

Derivatization of the carboxylic acid and the secondary amine (after potential debenzylation) allows for the attachment of various functionalities that can modulate the steric and electronic properties of the auxiliary. For example, the carboxylic acid can be converted to an amide or an ester, which can then be attached to a substrate. The N-benzyl group can also be replaced with other substituents to fine-tune the auxiliary's performance. The development of sulfur-based chiral auxiliaries derived from amino acids has shown considerable promise, often exhibiting superior performance to more traditional oxazolidinone-based auxiliaries. scielo.org.mx

Diastereoselective Reactions Mediated by this compound Derived Auxiliaries

Chiral auxiliaries derived from this compound can be employed in a variety of diastereoselective reactions, including alkylations of enolates, aldol reactions, and Diels-Alder reactions. researchgate.net

In a typical asymmetric alkylation, the chiral auxiliary is first attached to a carboxylic acid derivative to form an amide. Deprotonation of the α-carbon generates a chiral enolate, where the auxiliary blocks one face. Subsequent reaction with an electrophile occurs from the unhindered face, leading to the formation of a new carbon-carbon bond with high diastereoselectivity. rsc.orgchemtube3d.com

Similarly, in diastereoselective aldol reactions, a chiral auxiliary derived from this compound can be used to control the stereochemistry of the newly formed stereocenters. nih.govscielo.org.mx The rigid conformation of the piperidine ring in the transition state of the reaction dictates the facial selectivity of the enolate addition to an aldehyde, resulting in the preferential formation of one diastereomer of the β-hydroxy carbonyl product. The table below illustrates the potential application of such auxiliaries in achieving high diastereoselectivity.

Reaction TypeSubstrateElectrophileDiastereomeric Ratio (d.r.)
Asymmetric AlkylationN-acyl piperidine derivativeBenzyl bromide>95:5
Diastereoselective AldolN-propionyl piperidine derivativeBenzaldehyde>98:2

This table represents hypothetical data based on the expected performance of chiral auxiliaries derived from piperidine scaffolds in well-established asymmetric reactions.

Precursor in Chiral Ligand and Catalyst Development

The development of novel chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. This compound serves as a valuable precursor for the synthesis of such molecules, where the chirality of the starting material is transferred to the ligand or catalyst, enabling it to induce enantioselectivity in chemical reactions.

The synthesis of chiral ligands often involves the incorporation of a C2-symmetric backbone or a specific arrangement of donor atoms around a stereogenic center. The rigid piperidine framework of this compound can be functionalized to introduce phosphine, nitrogen, or oxygen-based donor groups, creating bidentate or tridentate ligands for transition metal catalysis.

For example, the carboxylic acid can be reduced to an alcohol, which can then be converted to a phosphine. Alternatively, the nitrogen atom of the piperidine ring can be functionalized. These ligands can then be used in a variety of asymmetric catalytic reactions, such as hydrogenation, allylic alkylation, and cross-coupling reactions, to produce enantiomerically enriched products.

Furthermore, derivatives of pipecolic acid can be used to synthesize organocatalysts. ekb.egekb.eg For instance, proline and its derivatives have been extensively used as organocatalysts for a wide range of asymmetric transformations. The structural similarity of pipecolic acid to proline suggests that derivatives of this compound could also be effective organocatalysts for reactions such as asymmetric aldol and Mannich reactions.

Catalyst TypeReactionEnantiomeric Excess (e.e.)
Rh-phosphine complexAsymmetric Hydrogenation>99%
Chiral DiamineKetone Reductionup to 98%

This table represents the typical performance of chiral ligands and catalysts derived from chiral cyclic amino acids in asymmetric catalysis.

Advanced Spectroscopic and Chiral Analytical Techniques for S 1 Benzyl Piperidine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (S)-1-Benzyl-piperidine-2-carboxylic acid. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals, providing deep insight into the molecule's connectivity and spatial arrangement.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons of the piperidine (B6355638) ring, including the chiral proton at the C2 position. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid.

To definitively assign these signals and elucidate the molecular framework, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of proton networks within the piperidine ring and identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the benzyl group to the piperidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule, for instance, the spatial relationship between the benzyl group and the protons on the piperidine ring.

Based on data from analogous N-benzylpiperidine structures, a representative table of expected chemical shifts can be compiled.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key 2D Correlations (Expected)
Carboxyl (COOH) ~10-12 (broad s) ~175-180 HMBC to H2
Piperidine C2-H ~3.0-3.5 (m) ~65-70 COSY with C3-H₂; HSQC with C2; HMBC to COOH, C6, Benzyl CH₂
Piperidine C3-H₂ ~1.5-2.0 (m) ~25-30 COSY with C2-H, C4-H₂; HSQC with C3
Piperidine C4-H₂ ~1.4-1.8 (m) ~20-25 COSY with C3-H₂, C5-H₂; HSQC with C4
Piperidine C5-H₂ ~1.5-1.9 (m) ~25-30 COSY with C4-H₂, C6-H₂; HSQC with C5
Piperidine C6-H₂ ~2.5-3.0 (m) ~50-55 COSY with C5-H₂; HSQC with C6; HMBC to C2, Benzyl CH₂
Benzyl CH₂ ~3.5-4.5 (AB quartet) ~60-65 HSQC with Benzyl C; HMBC to C2, C6, Aromatic C(ipso)
Aromatic C-H (ortho, meta, para) ~7.2-7.4 (m) ~127-130 COSY with other aromatic protons; HSQC with corresponding carbons

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. s=singlet, m=multiplet.

This compound is not a static molecule. It undergoes several dynamic processes that can be studied using variable-temperature NMR, also known as dynamic NMR (DNMR). nih.govcnpereading.com Two primary dynamic phenomena are of interest:

Piperidine Ring Inversion: The six-membered piperidine ring typically exists in a chair conformation. This chair can undergo a ring-flip to an alternative chair conformation. In substituted piperidines, this process can be slowed at lower temperatures, potentially allowing for the observation of distinct signals for axial and equatorial protons that would otherwise be averaged at room temperature.

Rotation around the N-CH₂ Bond: Rotation around the bond connecting the piperidine nitrogen and the benzylic carbon can also be restricted. This restricted rotation can lead to different stable conformations (rotamers), which may be observable at low temperatures.

By analyzing the changes in the NMR lineshape as a function of temperature, particularly the temperature at which distinct signals coalesce into a single averaged signal (the coalescence temperature), it is possible to calculate the activation energy (ΔG‡) for these conformational changes. nih.gov These studies provide critical information about the molecule's flexibility and the energy barriers between different conformational states.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. For this compound, with a molecular formula of C₁₃H₁₇NO₂, the theoretical exact mass of its protonated molecule [M+H]⁺ can be calculated.

Molecular Formula and Exact Mass

Property Value
Molecular Formula C₁₃H₁₇NO₂
Monoisotopic Mass 219.12593 Da

Confirming the experimental mass to within a few parts per million (ppm) of the theoretical value provides unequivocal confirmation of the compound's elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a specific fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a secondary fragmentation spectrum. This spectrum provides a "fingerprint" that is characteristic of the molecule's structure. For N-benzylpiperidine derivatives, a dominant fragmentation pathway involves the cleavage of the benzylic C-N bond. researchgate.netnih.gov

The expected fragmentation for the [M+H]⁺ ion of this compound would likely proceed through several key pathways:

Formation of the Benzyl Cation: A primary and highly characteristic fragmentation is the cleavage of the N-CH₂ bond to produce the stable benzyl cation at m/z 91. This ion may further rearrange to the even more stable tropylium (B1234903) ion. researchgate.net

Loss of Carboxylic Acid Group: Neutral loss of formic acid (HCOOH, 46 Da) or decarboxylation (loss of CO₂, 44 Da) from the parent ion are common fragmentation routes for carboxylic acids.

Ring Opening: The piperidine ring itself can undergo fragmentation, leading to a series of smaller charged fragments.

By analyzing these fragmentation patterns, one can confirm the presence of the key structural motifs: the benzyl group, the piperidine ring, and the carboxylic acid substituent.

Expected Key Fragments in MS/MS

m/z Identity Fragmentation Pathway
220.13 [M+H]⁺ Protonated molecular ion
174.12 [M+H - HCOOH]⁺ Loss of formic acid
91.05 [C₇H₇]⁺ Cleavage of the N-benzyl bond (Benzyl/Tropylium ion)

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for confirming the presence of key structural components and providing a unique molecular fingerprint.

For this compound, the spectra would be dominated by vibrations from the carboxylic acid, the aromatic ring, and the piperidine moiety. mdpi.com

Carboxylic Acid Group: This group gives rise to very strong and characteristic IR bands. A very broad O-H stretching band is typically observed from approximately 2500 to 3300 cm⁻¹. The C=O (carbonyl) stretch appears as a strong, sharp band around 1700-1730 cm⁻¹.

Aromatic Ring: The benzyl group will show aromatic C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Aliphatic Groups: The C-H stretching vibrations of the piperidine ring and the benzylic CH₂ group will appear in the 2800-3000 cm⁻¹ region. C-N stretching vibrations are typically found in the 1000-1250 cm⁻¹ range.

The combination of these bands provides a unique spectrum that can be used for identification and quality control.

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity (IR)
Carboxylic Acid O-H stretch 2500-3300 Strong, Very Broad
Carboxylic Acid C=O stretch 1700-1730 Strong
Carboxylic Acid C-O stretch 1210-1320 Medium
Aromatic Ring C-H stretch 3000-3100 Medium
Aromatic Ring C=C stretch 1450-1600 Medium to Weak
Aliphatic CH/CH₂ C-H stretch 2850-2960 Strong

Table of Compounds Mentioned

Compound Name

Chiral Chromatography for Enantiomeric Purity Assessment and Separation

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers due to its versatility and high efficiency. chromatographyonline.com The development of a robust chiral HPLC method for this compound requires a systematic screening of columns and mobile phases to achieve optimal separation. sigmaaldrich.com

Method Development Strategy:

The process begins with selecting an appropriate chiral stationary phase (CSP). For a molecule like this compound, which contains both a carboxylic acid group and a tertiary amine, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often a primary choice due to their broad enantiorecognition capabilities. chromatographyonline.combgb-analytik.com Pirkle-type phases can also be effective. bgb-analytik.com

The selection of the mobile phase is equally critical. Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., aqueous buffers with acetonitrile (B52724) or methanol) modes can be explored. chromatographyonline.combgb-analytik.com For acidic compounds, the addition of a small percentage of an acid, such as trifluoroacetic acid (TFA), to the mobile phase is common to suppress the ionization of the carboxyl group and improve peak shape. chromatographyonline.com Conversely, for basic compounds, an amine additive like diethylamine (B46881) (DEA) is used. chromatographyonline.com

A typical screening process involves testing the analyte on several different CSPs with a set of generic mobile phases. The resulting chromatograms are evaluated based on retention factor (k), enantioselectivity (α), and resolution (Rs). A resolution value greater than 1.5 is generally desired for baseline separation.

Illustrative Method Development Screen: Below is a hypothetical data table from a screening study for the separation of the enantiomers of 1-Benzyl-piperidine-2-carboxylic acid.

ColumnMobile Phase(S)-Enantiomer Retention Time (min)(R)-Enantiomer Retention Time (min)Enantioselectivity (α)Resolution (Rs)
Chiralcel OD-HHexane/Ethanol/TFA (80:20:0.1)8.59.81.181.9
Chiralpak ADHexane/Isopropanol/TFA (90:10:0.1)12.112.91.081.2
Chiralpak ICACN/Methanol/TFA/TEA (98:2:0.05:0.025)6.27.11.161.8
Regis Whelk-O 1Hexane/Ethanol (90:10)10.311.51.131.6

Validated Chiral HPLC Method: Once a suitable separation is achieved, the method is validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. The following table represents the parameters of a hypothetical validated method.

ParameterValue
Column Chiralcel OD-H, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time (S)-enantiomer 8.5 min
Retention Time (R)-enantiomer 9.8 min
Resolution (Rs) 1.9

Chiral Gas Chromatography (GC) for Volatile Derivatives

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers. Since this compound is a non-volatile amino acid, derivatization is a mandatory step to increase its volatility and thermal stability.

A common derivatization strategy involves a two-step process:

Esterification: The carboxylic acid group is converted to an ester, typically a methyl or ethyl ester, by reacting the compound with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., HCl).

Acylation: While the nitrogen in this compound is a tertiary amine and thus unreactive to acylation, in primary or secondary amino acids this step would follow to derivatize the amine group. For this specific molecule, only esterification of the carboxyl group is necessary.

The resulting volatile derivative, for instance, the methyl ester of 1-Benzyl-piperidine-2-carboxylic acid, can then be analyzed on a chiral GC column. Chiral stationary phases for GC are often based on cyclodextrin (B1172386) derivatives.

Hypothetical Chiral GC Method Parameters:

ParameterValue
Column Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film)
Analyte Methyl (S)-1-Benzyl-piperidine-2-carboxylate
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C hold for 2 min, ramp to 220 °C at 5 °C/min
Detector Flame Ionization Detector (FID) at 275 °C
Retention Time (S)-enantiomer 18.2 min
Retention Time (R)-enantiomer 18.9 min

Chiroptical Spectroscopy for Chirality Determination and Stereochemical Assignments

Chiroptical spectroscopy encompasses techniques that rely on the interaction of chiral molecules with polarized light. These methods are non-destructive and provide crucial information about the three-dimensional structure of a molecule.

Optical Rotation and its Application in Stereochemical Characterization

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. It is a fundamental property used to characterize enantiomers, which rotate the plane of polarized light by equal amounts but in opposite directions. The direction of rotation is denoted by (+) for dextrorotatory and (-) for levorotatory.

The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated from the observed rotation. It is dependent on the wavelength of light (typically the sodium D-line, 589 nm), temperature, solvent, and concentration. The (S) or (R) designation of a molecule does not inherently predict the direction (+) or (-) of its optical rotation.

For this compound, the specific rotation is a key parameter for identity confirmation and quality control.

Typical Reporting of Specific Rotation Data:

ParameterValue
Compound This compound
Specific Rotation [α]²⁰D = -XX.X° (hypothetical value)
Concentration (c) 1.0 g/100 mL
Solvent Methanol
Wavelength (λ) 589 nm (Sodium D-line)
Temperature 20 °C

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. mtoz-biolabs.comamericanlaboratory.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.com A CD spectrum is a plot of this difference in absorption versus wavelength.

The absolute configuration of this compound can be unequivocally assigned by comparing its experimental CD spectrum with a theoretical spectrum generated through quantum mechanical calculations (e.g., Density Functional Theory, DFT). americanlaboratory.com

The process involves:

Recording the experimental CD spectrum of the compound in a suitable solvent.

Performing a computational conformational search and geometry optimization for one enantiomer (e.g., the S-enantiomer).

Calculating the theoretical CD spectrum for the optimized low-energy conformers.

Comparing the experimental spectrum with the calculated one. If the signs and relative intensities of the major CD bands (Cotton effects) match, the absolute configuration of the sample is that of the calculated enantiomer (S). americanlaboratory.com If the spectra are mirror images, the sample has the opposite (R) configuration.

Solvent effects can significantly influence CD spectra due to interactions like hydrogen bonding, which may alter the conformational landscape of the molecule. americanlaboratory.comschrodinger.com Therefore, it is crucial to account for these effects in the theoretical calculations, often by using implicit or explicit solvent models. schrodinger.com

Summary of Absolute Configuration Assignment via CD Spectroscopy:

StepDescriptionOutcome
Experimental Measurement The experimental CD spectrum of the sample is recorded.A plot of ΔA vs. wavelength is obtained, showing positive and negative Cotton effects.
Theoretical Calculation The theoretical CD spectrum for the (S)-enantiomer is calculated using DFT.A predicted spectrum for the (S)-configuration is generated.
Spectral Comparison The experimental spectrum is overlaid with the calculated spectrum.Good agreement in the sign and shape of the major bands.
Configuration Assignment Based on the strong correlation, the absolute configuration is assigned.The sample is confirmed to be the (S)-enantiomer.

Computational and Mechanistic Studies on S 1 Benzyl Piperidine 2 Carboxylic Acid and Its Interactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) Studies on Ground State Properties of (S)-1-Benzyl-piperidine-2-carboxylic Acid

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT studies would be instrumental in determining its ground state properties. These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule's most stable geometry.

Furthermore, DFT allows for the calculation of electronic properties that govern the molecule's reactivity. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these frontier orbitals can pinpoint the regions of the molecule most susceptible to electrophilic or nucleophilic attack. For instance, in related heterocyclic compounds, the HOMO is often located on the electron-rich aromatic ring, while the LUMO may be distributed over an electron-withdrawing group.

Another key output from DFT calculations is the molecular electrostatic potential (MEP) map. The MEP visually represents the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid group and a more positive potential near the acidic proton and the hydrogens on the piperidine (B6355638) ring. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and binding.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound This table illustrates the type of data that would be generated from DFT calculations. The values are not based on actual experimental or computational results for this specific molecule.

PropertyPredicted ValueSignificance
Total Energy (Hartree)-X.XXXXThermodynamic stability indicator
HOMO Energy (eV)-Y.YYEnergy of the highest occupied molecular orbital; relates to electron-donating ability
LUMO Energy (eV)+Z.ZZEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability
HOMO-LUMO Gap (eV)A.AAIndicator of chemical reactivity and electronic excitation energy
Dipole Moment (Debye)B.BBMeasure of the molecule's overall polarity

Ab Initio Calculations for Accurate Conformational Energies and Spectroscopic Parameter Prediction

Ab initio (from first principles) calculations are another class of quantum chemical methods that are generally more computationally intensive but can offer higher accuracy than DFT for certain properties. These methods are particularly valuable for calculating precise conformational energies. This compound has several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different conformers. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can accurately determine the relative energies of these conformers, identifying the most stable three-dimensional structures.

In addition to conformational energies, ab initio calculations are adept at predicting spectroscopic parameters. For example, they can compute the vibrational frequencies corresponding to the normal modes of molecular vibration. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure and assign specific signals to individual atoms. Studies on similar heterocyclic carboxylic acids have demonstrated excellent correlation between theoretically predicted and experimentally measured spectroscopic data.

Molecular Modeling and Conformational Analysis of this compound

While quantum chemical methods provide detailed electronic information, they are often too computationally expensive for studying the dynamic behavior of molecules over time. Molecular modeling techniques, which employ classical mechanics, are better suited for this purpose.

Force Field-Based Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) methods use a simplified, classical mechanical model to represent molecules. Atoms are treated as spheres, and bonds are represented as springs. The energy of a particular molecular geometry is calculated using a set of parameters known as a force field. This approach is computationally much faster than quantum mechanics, allowing for the study of larger systems and longer timescales.

Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms in a molecule over time by solving Newton's equations of motion. An MD simulation of this compound, typically in a simulated solvent environment, would provide insights into its dynamic behavior. This includes the flexibility of the piperidine ring, the rotation of the benzyl (B1604629) group, and the interactions with surrounding solvent molecules. MD simulations are particularly useful for exploring the conformational landscape and identifying the most frequently adopted shapes of the molecule in solution. In studies of other N-benzylpiperidine derivatives, MD simulations have been used to understand how these molecules interact with biological targets, such as enzymes or receptors. rsc.orgnih.gov

Prediction of Preferred Conformational Isomers and Energy Landscapes

The piperidine ring in this compound can adopt several conformations, most notably chair and boat forms. The substituents on the ring (the benzyl group at the nitrogen and the carboxylic acid group at the C2 position) can be in either axial or equatorial positions. The relative stability of these different conformers is determined by steric and electronic factors.

Computational methods can be used to systematically explore the conformational space of the molecule to identify the most stable isomers. This can be achieved through various search algorithms that rotate the molecule's single bonds and calculate the energy of each resulting conformation using molecular mechanics. The results of such a search can be visualized as a potential energy landscape, a plot of energy as a function of one or more geometric parameters (e.g., dihedral angles). The low-energy regions on this map correspond to the most stable and thus most populated conformations of the molecule. For substituted piperidines, it is generally found that conformers with bulky substituents in the equatorial position are more stable due to reduced steric hindrance.

Table 2: Illustrative Conformational Energy Profile for this compound This table provides a conceptual representation of the kind of data that would be obtained from a conformational analysis. The conformers and energies are hypothetical.

Conformer (Piperidine Ring)Benzyl Group OrientationCarboxylic Acid Group OrientationRelative Energy (kcal/mol)
ChairEquatorialEquatorial0.0 (Global Minimum)
ChairEquatorialAxial+X.X
ChairAxialEquatorial+Y.Y
Twist-Boat--+Z.Z

Mechanistic Insights into Reactions Involving this compound using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and determine the activation energy, which governs the reaction rate.

For this compound, computational methods could be used to study a variety of potential reactions. For example, the mechanism of esterification of the carboxylic acid group could be investigated. This would involve modeling the approach of an alcohol molecule and the subsequent formation of the ester bond, likely with acid or base catalysis. DFT calculations can be used to locate the transition state structure for the reaction and calculate its energy. A high activation energy would indicate a slow reaction, while a low activation energy would suggest a faster process.

Similarly, reactions involving the piperidine nitrogen, such as N-alkylation or N-oxidation, could be studied. Computational analysis could reveal how the existing benzyl group influences the reactivity of the nitrogen atom. Mechanistic studies on the synthesis of piperidine derivatives have utilized DFT to elucidate the catalytic cycles of metal-catalyzed reactions, providing a deeper understanding of the reaction intermediates and transition states. acs.org By applying these methods to reactions of this compound, a detailed, atomistic understanding of its chemical transformations can be achieved, providing valuable insights for synthetic chemistry and drug design.

Transition State Analysis and Reaction Pathway Elucidation

Transition state analysis is a critical component of computational chemistry for elucidating the mechanism of chemical reactions. It involves locating the highest energy point along a reaction coordinate, known as the transition state, which represents the energetic barrier that must be overcome for a reaction to proceed. For this compound, this type of analysis could be applied to understand its synthesis, degradation, or metabolic pathways.

Detailed quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed to model the potential energy surface of a given reaction. For instance, in the synthesis of related piperidine derivatives, computational studies can identify the most favorable reaction pathways by comparing the energy barriers of different potential mechanisms. While specific transition state analyses for reactions involving this compound are not prominently published, the methodology remains a standard and powerful approach. Such a study would typically yield data on the geometry of the transition state structure, its vibrational frequencies (characterized by a single imaginary frequency), and the activation energy.

Table 1: Hypothetical Transition State Analysis Data for a Reaction of this compound

ParameterValueDescription
Reaction CoordinateC-N Bond FormationThe specific bond formation or cleavage being studied.
Computational MethodDFT (B3LYP/6-31G*)The level of theory and basis set used for the calculation.
Activation Energy (ΔG‡)25.5 kcal/molThe Gibbs free energy difference between the reactants and the transition state.
Imaginary Frequency-250 cm⁻¹The characteristic vibrational mode of the transition state along the reaction coordinate.
Key Interatomic DistancesC-N: 2.1 Å, C-O: 1.8 ÅCritical bond distances in the calculated transition state geometry.

This table is illustrative and presents hypothetical data that would be expected from a transition state analysis. The values are not based on published experimental or computational results for this specific molecule.

Solvation Effects and Reaction Energetics via Implicit and Explicit Solvent Models

The solvent environment can significantly influence the energetics and pathway of a reaction. Computational models are used to simulate these effects. science.govumanitoba.caImplicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which simplifies calculations and reduces computational cost. science.govacs.orgExplicit solvent models , on the other hand, involve simulating individual solvent molecules around the solute, offering a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, at a higher computational expense. science.gov

For this compound, studying solvation effects would be crucial for understanding its behavior in aqueous biological environments or in various organic solvents used during synthesis. An implicit model could be used to quickly estimate the stability of different conformers in solution, while an explicit model would provide detailed insights into the specific hydrogen-bonding network between the carboxylic acid group and water molecules. These models are essential for accurately calculating reaction energetics in solution. acs.org

Table 2: Representative Solvation Energy Data for this compound in Different Solvents

SolventDielectric ConstantSolvation ModelCalculated Solvation Free Energy (ΔG_solv)
Water78.4PCM (Implicit)-12.5 kcal/mol
Water78.4Explicit (MD Simulation)-14.2 kcal/mol
Methanol32.7PCM (Implicit)-10.8 kcal/mol
Chloroform4.8PCM (Implicit)-5.1 kcal/mol

This table contains representative data to illustrate the output of solvation studies. The values are hypothetical and intended to show the expected trends and types of information generated by such computational analyses.

Ligand-Based Computational Approaches for Hypothetical Interactions

In the absence of a known biological target structure, ligand-based computational methods can be used to infer potential biological activity by analyzing the features of the molecule itself. These methods are fundamental in early-stage drug discovery and chemical probe development.

Pharmacophore Modeling Based on the this compound Scaffold

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For the this compound scaffold, a pharmacophore model would highlight the key interaction points that could be important for binding to a hypothetical receptor.

Studies on other piperidine-containing molecules have successfully used pharmacophore models to identify new active compounds. For instance, the piperidine-2-carboxylic acid moiety has been identified as part of a consensus motif for certain enzyme inhibitors. A hypothetical pharmacophore model for our target molecule would likely include:

An aromatic feature corresponding to the benzyl group.

A hydrogen bond acceptor from the carbonyl oxygen of the carboxylic acid.

A hydrogen bond donor from the hydroxyl group of the carboxylic acid.

A potential hydrophobic feature from the piperidine ring.

Table 3: Hypothetical Pharmacophore Features for the this compound Scaffold

FeatureTypeLocationPotential Interaction
1Aromatic Ring (AR)Benzyl Groupπ-π stacking with an aromatic residue in a binding pocket.
2Hydrogen Bond Acceptor (HBA)Carbonyl OxygenHydrogen bonding with a donor group (e.g., NH) in a receptor.
3Hydrogen Bond Donor (HBD)Carboxyl HydrogenHydrogen bonding with an acceptor group (e.g., C=O) in a receptor.
4Hydrophobic (HY)Piperidine RingVan der Waals interactions within a hydrophobic pocket.
5Positive Ionizable (PI)Piperidine Nitrogen (protonated)Ionic interaction with a negatively charged residue (e.g., Asp, Glu).

This table is an illustrative representation of a potential pharmacophore model and is not based on experimentally determined interaction data.

Quantitative Structure-Activity Relationship (QSAR) Model Development (theoretical applications)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds. The development of a QSAR model requires a dataset of structurally related molecules with measured biological activity.

While no specific QSAR studies on a series of analogs of this compound are available, it is a standard theoretical approach in medicinal chemistry. If a set of such compounds were synthesized and tested against a biological target, a QSAR model could be developed. Molecular descriptors, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP), would be calculated for each compound. Statistical methods, like multiple linear regression or machine learning algorithms, would then be used to build an equation that correlates these descriptors with activity.

Table 4: Example of Molecular Descriptors for a Theoretical QSAR Study of this compound Analogs

AnalogLogPMolecular WeightPolar Surface Area (Ų)Hypothetical Activity (IC₅₀, µM)
This compound2.1219.2840.55.2
(S)-1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid2.3237.2740.53.8
(S)-1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid2.0249.3149.78.1
(S)-1-Cyclohexylmethyl-piperidine-2-carboxylic acid2.8225.3340.512.5

This table presents hypothetical data for a series of analogs to illustrate the components of a QSAR study. The activity values are purely fictional.

Investigation of Potential Biological Interactions and Mechanistic Insights for S 1 Benzyl Piperidine 2 Carboxylic Acid

In Vitro Methodologies for Enzyme Interaction Studies

To determine if (S)-1-Benzyl-piperidine-2-carboxylic acid can modulate the activity of specific enzymes, a tiered approach involving initial screening, kinetic analysis, and biophysical binding characterization is employed.

Biochemical Enzyme Assays for Screening Potential Inhibitory Activities (in vitro, non-specific targets)

The initial step in evaluating the enzymatic interaction profile of this compound involves screening it against a panel of physiologically relevant enzymes. Biochemical assays are utilized to measure the compound's ability to inhibit enzyme activity. The potency of inhibition is typically quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%.

Given the structural similarities to known bioactive molecules, a relevant screening panel for this compound might include enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoacylglycerol lipase (B570770) (MAGL) nih.govunisi.itnih.gov. For instance, various N-benzyl piperidine (B6355638) derivatives have been assessed for their inhibitory activity against cholinesterases using methods like the Ellman assay nih.govresearchgate.net. Similarly, piperidine and piperazine derivatives have been evaluated as inhibitors of enzymes like soluble epoxide hydrolase (sEH) and MAGL unisi.itacgpubs.org.

An illustrative screening of this compound against a panel of enzymes could yield data similar to that presented in Table 1.

Table 1. Illustrative Inhibitory Activity of this compound Against a Panel of Selected Enzymes. This table presents hypothetical data for illustrative purposes, based on activities of structurally related compounds.

Enzyme TargetAssay PrincipleIC50 (µM)
Acetylcholinesterase (AChE)Colorimetric (Ellman's Reagent)15.4
Butyrylcholinesterase (BChE)Colorimetric (Ellman's Reagent)8.9
Monoacylglycerol Lipase (MAGL)Fluorometric> 100
Soluble Epoxide Hydrolase (sEH)Fluorometric45.2

Kinetic Studies of Enzyme-Ligand Interactions (in vitro)

Once inhibitory activity is identified, enzyme kinetic studies are performed to elucidate the mechanism of inhibition. These studies involve measuring the rate of the enzymatic reaction at various concentrations of both the substrate and the inhibitor. By analyzing this data, typically using graphical methods like the Lineweaver-Burk plot, the mode of inhibition—such as competitive, non-competitive, or mixed—can be determined.

For example, kinetic analyses of novel cholinesterase inhibitors have revealed competitive binding modes, where the inhibitor competes with the substrate for the enzyme's active site nih.gov. Such studies provide the inhibitor constant (Ki), a more precise measure of inhibitor potency than the IC50 value.

Table 2. Example Enzyme Kinetic Parameters for the Interaction of this compound with Acetylcholinesterase (AChE). This table presents hypothetical data for illustrative purposes.

ParameterDescriptionValue
Ki (Inhibitor Constant)Dissociation constant of the enzyme-inhibitor complex.7.8 µM
Mechanism of InhibitionDescribes how the inhibitor affects enzyme kinetics.Competitive
Vmax (Maximum Velocity)Maximum rate of reaction in the presence of the inhibitor.Unchanged
Km (Michaelis Constant)Substrate concentration at half-maximal velocity.Increased

Biophysical Techniques for Binding Affinity Determination (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance – in vitro)

Biophysical techniques provide a direct and label-free measurement of the binding affinity between a ligand and a target protein.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions nuvisan.com. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment nuvisan.comspringernature.comwhiterose.ac.uk. This comprehensive thermodynamic profile offers deep insights into the forces driving the molecular interaction news-medical.net. The technique is versatile and can be used to characterize both high-affinity and low-affinity interactions news-medical.netnih.gov.

Surface Plasmon Resonance (SPR) is another powerful, real-time, label-free method for studying molecular interactions nih.govsci-hub.boxyoutube.com. In an SPR experiment, the target protein is immobilized on a sensor chip. The binding of the analyte (the ligand) as it flows over the surface causes a change in the refractive index, which is detected as the SPR signal sci-hub.boxyoutube.com. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated nih.gov. This technique is highly valuable in the early stages of drug discovery for screening and kinetic characterization youtube.com.

Table 3. Illustrative Biophysical Binding Data for the Interaction of this compound with a Target Protein. This table presents hypothetical data for illustrative purposes.

TechniqueParameterValue
Isothermal Titration Calorimetry (ITC)Dissociation Constant (KD)9.2 µM
Stoichiometry (n)1.05
Enthalpy (ΔH)-6.5 kcal/mol
Entropy (ΔS)+1.2 cal/mol·K
Surface Plasmon Resonance (SPR)Association Rate (ka)2.1 x 10³ M⁻¹s⁻¹
Dissociation Rate (kd)1.9 x 10⁻² s⁻¹
Dissociation Constant (KD)9.0 µM

Receptor Binding Studies and Ligand-Target Interactions in an In Vitro Context

To investigate whether this compound interacts with specific receptors, such as G protein-coupled receptors (GPCRs), a series of in vitro binding assays are conducted.

Radioligand Binding Assays for Receptor Affinity Screening (in vitro)

Radioligand binding assays are a robust and sensitive method for measuring the affinity of a compound for a receptor nih.gov. These assays involve the use of a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the target receptor.

In a competition binding assay , a fixed concentration of the radioligand is incubated with a receptor preparation (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound, this compound. The ability of the test compound to displace the radioligand from the receptor is measured. This allows for the determination of the compound's inhibitory constant (Ki), which reflects its binding affinity for the receptor. This methodology has been used to determine the affinity of piperidine-based compounds for various receptors, such as sigma receptors nih.gov.

Table 4. Illustrative Receptor Binding Profile of this compound. This table presents hypothetical data from competitive radioligand binding assays for illustrative purposes, based on profiles of similar compounds.

Receptor TargetRadioligand UsedKi (nM)
Sigma-1 Receptor³H-Pentazocine85
Sigma-2 Receptor[³H]DTG450
NMDA Receptor[³H]CGS-19755> 10,000
Muscarinic M1 Receptor[³H]Pirenzepine1,200

Competitive Binding Experiments and Allosteric Modulation Studies (in vitro)

While competitive binding assays determine if a compound binds to the same site as the radioligand (the orthosteric site), further studies can explore more complex interactions. Allosteric modulators are ligands that bind to a site on the receptor that is distinct from the orthosteric site, thereby modulating the binding or function of the endogenous ligand nih.govnih.gov.

Allosteric modulation can be investigated using radioligand binding assays in the presence of an allosteric modulator. For example, a known allosteric modulator like phenytoin can alter the binding affinity of a test compound if it acts as an agonist or antagonist at the sigma-1 receptor nih.gov. Functional assays, such as measuring calcium mobilization, can also reveal allosteric effects. A positive allosteric modulator (PAM) might increase the potency or efficacy of the primary agonist, while a negative allosteric modulator (NAM) would decrease it nih.govnih.gov.

Table 5. Illustrative Data for Allosteric Modulation of Sigma-1 Receptor by this compound. This table presents hypothetical data for illustrative purposes.

ConditionParameter MeasuredObservationInterpretation
Binding of ³H-PentazocineKi of (+)-PentazocineNo significant changeDoes not allosterically modulate agonist binding
Agonist-stimulated [³⁵S]GTPγS bindingEC50 of (+)-PentazocineRightward shift (Increased EC50)Negative Allosteric Modulator (NAM) of receptor function

Structure-Activity Relationship (SAR) Studies for Hypothetical Biological Relevance

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the this compound core, a systematic SAR exploration would be designed to probe the contributions of its distinct chemical features to hypothetical biological interactions.

The design of a focused library of analogues is the first step in a systematic SAR investigation. The this compound scaffold can be divided into three primary regions for modification to probe the chemical space around the core structure: the N-benzyl group, the piperidine ring, and the C-2 carboxylic acid. The N-benzyl piperidine (N-BP) structural motif is frequently used in drug discovery due to its structural flexibility and three-dimensional nature. researchgate.net

Region A: The N-Benzyl Group: The benzyl (B1604629) moiety offers a large surface for modification. Substitutions on the phenyl ring can modulate electronic properties, lipophilicity, and steric bulk, which can influence binding affinity and selectivity. Design principles would include introducing both electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -F, -NO₂) at the ortho, meta, and para positions. These modifications can impact cation-π interactions, which are often crucial for the N-benzylpiperidine motif's interaction with biological targets. researchgate.net

Region B: The Piperidine Ring: While maintaining the (S)-stereochemistry at the C-2 position, substitutions on the piperidine ring at positions 3, 4, and 5 could be explored. Introducing small alkyl or polar groups could impose conformational constraints on the ring, potentially locking it into a more bioactive conformation and improving target affinity.

Table 1: Design Principles for a Hypothetical SAR Library

Analogue ID Modification Region Modification Details Rationale
Core - This compound Parent compound
1a A: N-Benzyl Group 4-Methoxybenzyl Introduce electron-donating group
1b A: N-Benzyl Group 4-Chlorobenzyl Introduce electron-withdrawing group
1c A: N-Benzyl Group 3,4-Dichlorobenzyl Increase lipophilicity and explore steric effects
2a B: Piperidine Ring 4-hydroxy Introduce polar group for potential H-bonding
3a C: Carboxylic Acid Methyl ester Mask acidity, increase lipophilicity
3b C: Carboxylic Acid N-methylamide Alter H-bond donor/acceptor profile

| 3c | C: Carboxylic Acid | 1H-Tetrazol-5-yl | Bioisosteric replacement for carboxylic acid |

The generation of the proposed analogues requires versatile and robust synthetic methodologies. A general approach would begin with the commercially available chiral starting material, (S)-piperidine-2-carboxylic acid (L-pipecolic acid).

The primary route for synthesizing the core scaffold and its N-benzyl analogues involves the N-alkylation of (S)-piperidine-2-carboxylic acid. This can be achieved by reacting the starting material with a variety of substituted benzyl halides (bromides or chlorides) under basic conditions. researchgate.net A common method utilizes a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net

For modifications to the piperidine ring (Region B), it may be necessary to employ multi-step synthetic routes starting from more functionalized pyridine (B92270) precursors, followed by stereoselective reduction to form the desired substituted piperidine. nih.gov

Modifications of the carboxylic acid group (Region C) are typically performed in the final steps. Standard esterification conditions (e.g., methanol or ethanol with a catalytic amount of acid) can be used to form the corresponding esters. Amide analogues can be generated by first activating the carboxylic acid (e.g., using a coupling agent like HATU) and then reacting it with the desired amine.

To establish a meaningful SAR, the synthesized analogues would be tested in a relevant in vitro biological assay. Given that N-benzylpiperidine derivatives are known inhibitors of enzymes such as Acetylcholinesterase (AChE), a hypothetical assay could measure the inhibition of this enzyme. nih.govnih.govacs.org The results, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), would then be correlated with the structural changes.

The goal is to identify which structural features are critical for activity. For instance, a comparison of the IC₅₀ values for analogues 1a , 1b , and the core compound could reveal the electronic requirements for substitution on the benzyl ring.

Table 2: Hypothetical In Vitro Activity Data for SAR Analysis

Analogue ID Structural Modification Hypothetical Target Hypothetical IC₅₀ (µM)
Core Unsubstituted Benzyl AChE 15.2
1a 4-Methoxybenzyl AChE 25.8
1b 4-Chlorobenzyl AChE 2.5
1c 3,4-Dichlorobenzyl AChE 1.8
3a Methyl Ester AChE > 100

| 3b | N-methylamide | AChE | 85.4 |

From this hypothetical data, one might conclude that:

Electron-withdrawing substituents on the benzyl ring enhance potency (compare Core vs. 1b and 1c ), suggesting a favorable interaction with an electron-deficient region of the target's active site.

The free carboxylic acid is essential for activity, as its conversion to an ester (3a ) or amide (3b ) leads to a dramatic loss of potency. This implies a critical ionic or hydrogen-bond interaction between the carboxylate group and a residue in the enzyme's active site.

Computational Predictions of Biological Target Interactions

Computational methods, such as molecular docking and molecular dynamics, serve as powerful tools to predict and rationalize the interactions between a small molecule and its biological target at an atomic level. nih.gov These in silico techniques can guide the design of SAR libraries and provide mechanistic insights into the observed biological data.

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target. wikipedia.org For this hypothetical study, the designed analogues of this compound would be docked into the active site of a relevant protein, such as human Acetylcholinesterase (PDB ID: 4EY7).

The process involves preparing the 3D structures of the ligands and the protein receptor. The docking algorithm then samples a multitude of possible conformations and orientations of the ligand within the protein's binding site. wikipedia.org Each generated pose is evaluated using a scoring function, which estimates the binding free energy. The resulting docking score provides a prediction of the binding affinity, with lower (more negative) scores generally indicating stronger binding. wikipedia.org

Table 3: Hypothetical Molecular Docking Scores against AChE

Analogue ID Modification Hypothetical Docking Score (kcal/mol) Key Hypothetical Interactions
Core Unsubstituted Benzyl -8.1 Cation-π with Trp86; H-bond with Ser203
1b 4-Chlorobenzyl -9.5 Cation-π with Trp86; H-bond with Ser203; Halogen bond
1c 3,4-Dichlorobenzyl -9.9 Cation-π with Trp86; H-bond with Ser203; Enhanced hydrophobic interactions

| 3a | Methyl Ester | -6.2 | Loss of key H-bond interaction with Ser203 |

The hypothetical docking results would support the in vitro data. For example, the more potent analogue 1c shows a better docking score than the core compound, suggesting a stronger predicted binding affinity. Analysis of the binding pose for 1c might reveal that the dichlorophenyl group occupies a hydrophobic pocket near the active site, explaining its enhanced potency. Conversely, the poor score for the methyl ester analogue 3a would be rationalized by the loss of a critical hydrogen bond that the parent carboxylic acid makes with a key residue like Ser203.

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can offer a more dynamic and realistic view of the ligand-protein complex over time. mdpi.com MD simulations calculate the motion of every atom in the system by solving Newton's equations of motion, providing insights into the stability of the binding pose and the flexibility of the ligand and protein. nih.gov

Starting from the best-docked pose obtained from molecular docking, an MD simulation would be run for the most promising ligand-protein complexes (e.g., AChE with analogue 1c ). The simulation would typically be run for a duration of 100 nanoseconds or more in an explicit water environment to mimic physiological conditions.

Key metrics are analyzed from the simulation trajectory:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and the ligand from their initial positions over time. A stable, plateauing RMSD curve suggests that the complex has reached equilibrium and the binding pose is stable. github.ionih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues or ligand atoms. High RMSF values indicate regions of high flexibility, while low values indicate stable regions. github.iomdanalysis.org Analysis of the ligand's RMSF can show which parts of the molecule are most mobile within the binding site.

Interaction Analysis: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation.

Table 4: Hypothetical Results from a 100 ns Molecular Dynamics Simulation

Complex Average Ligand RMSD (Å) Key Residue RMSF (Å) Key H-Bond Occupancy (%) Interpretation
AChE - Core 1.5 ± 0.3 Trp86: 0.8; Ser203: 1.1 Ser203-Ligand: 75% Stable binding, consistent H-bond
AChE - 1c 1.2 ± 0.2 Trp86: 0.7; Ser203: 1.0 Ser203-Ligand: 92% Highly stable binding, persistent H-bond

| AChE - 3a | 4.8 ± 1.1 | Trp86: 1.5; Ser203: 1.9 | Ser203-Ligand: < 5% | Unstable binding, ligand begins to dissociate |

The hypothetical MD results would further validate the SAR and docking predictions. The low and stable RMSD for analogue 1c would confirm its stable binding within the AChE active site. The high hydrogen bond occupancy would underscore the importance of the carboxylic acid's interaction with Ser203. In contrast, the high RMSD for the ester analogue 3a would indicate an unstable binding mode, consistent with its predicted low affinity and poor in vitro activity.

Future Directions and Emerging Research Avenues for S 1 Benzyl Piperidine 2 Carboxylic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). For (S)-1-Benzyl-piperidine-2-carboxylic acid and its derivatives, the adoption of flow chemistry and automated synthesis platforms is a promising avenue for achieving scalable, efficient, and safer production. Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and better reproducibility compared to batch methods.

Future research will likely focus on developing end-to-end continuous processes, from starting materials to the final crystalline product. This involves designing bespoke reactor setups, potentially coupling multiple reaction steps without the need for isolating intermediates. Such integrated systems minimize waste, reduce manual handling of hazardous reagents, and can significantly shorten production timelines. Automated platforms, incorporating real-time monitoring and feedback loops, would enable process optimization and ensure consistent product quality, facilitating a more cost-effective and environmentally friendly scale-up. The synthesis of related piperidine (B6355638) structures has already been optimized for scale, demonstrating the feasibility of these advanced manufacturing techniques. alfachemic.com

ParameterTraditional Batch SynthesisHypothetical Flow Chemistry Synthesis
Reaction Control Limited; potential for thermal gradients and poor mixing.Precise control over temperature, pressure, and residence time.
Scalability Challenging; often requires re-optimization of conditions.Scalable by extending operation time ("scaling out").
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small reactor volumes and superior heat exchange.
Product Quality Variable; potential for side reactions and impurities.High purity and consistency due to precise parameter control.
Efficiency Lower throughput; involves multiple discrete steps.Higher throughput; potential for integrated multi-step synthesis.
Table 1: Comparison of Traditional Batch vs. Hypothetical Flow Chemistry Synthesis for this compound.

Development of Novel Organocatalytic Applications Utilizing this compound

The field of asymmetric organocatalysis has established chiral cyclic secondary amines, particularly proline and its derivatives, as powerful tools for stereoselective transformations. wikipedia.org this compound, as a homoproline derivative, is a prime candidate for exploration as a novel organocatalyst. Its structural features—a chiral center, a secondary amine, and a carboxylic acid—provide the necessary functionalities to engage in various catalytic cycles, such as enamine and iminium ion catalysis. capes.gov.bryoutube.com

Emerging research is expected to investigate the utility of this compound in catalyzing a range of asymmetric reactions, including aldol (B89426), Mannich, and Michael addition reactions. alfachemic.comresearchgate.net The presence of the N-benzyl group and the six-membered piperidine ring, as opposed to proline's five-membered pyrrolidine (B122466) ring, could offer unique steric and electronic properties. These differences may lead to distinct reactivity and selectivity profiles, potentially providing access to chiral products that are difficult to obtain with existing catalysts. Future studies will likely involve modifying the benzyl (B1604629) group or the piperidine ring to fine-tune the catalyst's performance and expand its application scope in the green and efficient synthesis of complex chiral molecules.

Exploration of Advanced Materials Science Applications Derived from this compound

The intrinsic chirality and functional groups of this compound make it an intriguing building block for advanced materials. chiralpedia.com Its potential as a chiral monomer could be exploited in the synthesis of novel polymers with unique optical or mechanical properties. youtube.com The incorporation of this rigid, chiral piperidine structure into a polymer backbone could induce the formation of helical structures, leading to materials with significant chiroptical activity, such as strong circular dichroism or the ability to rotate plane-polarized light. rsc.orgrsc.org Such materials are highly sought after for applications in photonics, chiral separations, and sensing. rsc.org

Furthermore, the carboxylic acid and amine functionalities present opportunities for creating self-assembling systems. nih.gov Through hydrogen bonding and other non-covalent interactions, the molecule could form well-ordered supramolecular structures, such as gels, liquid crystals, or monolayers on surfaces. acs.orgresearchgate.net The chirality of the molecule would be transferred to the macroscopic assembly, creating chiral materials from the bottom up. nih.govmdpi.com Research in this area would explore how modifications to the molecular structure influence the self-assembly process and the properties of the resulting materials, opening doors to applications in areas like tissue engineering and asymmetric catalysis. youtube.com

Solid-State Chemistry: Advanced Characterization Techniques for Polymorphism and Co-crystallization

The solid-state properties of a chemical compound are critical for its application, particularly in the pharmaceutical industry. Future research on this compound will undoubtedly involve a deep dive into its solid-state chemistry, employing advanced characterization techniques to study polymorphism and co-crystallization. Polymorphism, the ability of a substance to exist in multiple crystal forms, can significantly impact properties like solubility and stability. sigmaaldrich.comacs.org

Advanced techniques such as single-crystal X-ray diffraction will be essential to determine the precise three-dimensional arrangement of atoms. rsc.org Studies on related compounds, like (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid, have revealed detailed structural information, including bond lengths, angles, and the conformation of the piperidine ring. rsc.orgnih.gov Computational methods, including Hirshfeld surface analysis, can be used to visualize and quantify intermolecular interactions, such as the strong O-H···O hydrogen bonds that often dictate crystal packing. acs.org Exploring co-crystallization with other molecules (co-formers) is another emerging avenue, offering a strategy to engineer novel solid forms with tailored physical properties.

Crystallographic ParameterValue for (S)-1-benzyl-6-oxopiperidine-2-carboxylic acid rsc.org
Crystal System Orthorhombic
Space Group P212121
a (Å) 8.1384
b (Å) 10.5953
c (Å) 14.1104
Piperidine Ring Conformation Chair
Dominant Intermolecular Interaction O-H···O Hydrogen Bonds
Table 2: Example Crystallographic Data from a Structurally Related Compound, Illustrating the Type of Information Obtainable from Advanced Solid-State Characterization.

Multidisciplinary Research Collaborations Utilizing this compound in Bio-organic and Medicinal Chemistry (Focusing on mechanistic insights, not clinical)

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. Multidisciplinary collaborations are essential to unlock the full potential of this compound and its derivatives, particularly in elucidating the mechanistic basis of their biological activity. By combining synthetic chemistry, structural biology, and computational modeling, researchers can gain deep insights into how these molecules interact with biological targets such as enzymes and receptors.

Future research will focus on designing derivatives and studying their structure-activity relationships (SAR) to understand the role of each part of the molecule. For instance, studies on related 1-benzylpiperidine (B1218667) derivatives have shown that modifications can dramatically enhance potency and selectivity for specific enzymes, such as acetylcholinesterase. wikipedia.org Mechanistic studies could involve kinetic assays to determine the mode of inhibition (e.g., reversible vs. irreversible) and X-ray crystallography of ligand-protein complexes to visualize the precise binding interactions. researchgate.net This fundamental, mechanism-focused research provides the critical knowledge base required for the rational design of new therapeutic agents.

Structural ModificationHypothesized Mechanistic ImpactResearch Approach
Substitution on the benzyl ringAlter hydrophobic/electronic interactions in the binding pocket.Synthesis of analogs, enzyme kinetics, computational docking.
Modification of the carboxylic acid (e.g., to an ester or amide)Change hydrogen bonding capacity and role as a charge center.SAR studies, X-ray crystallography of ligand-target complexes.
Introduction of substituents on the piperidine ringProbe steric tolerance and create new interaction points.Combinatorial synthesis, high-throughput screening.
Table 3: Framework for Multidisciplinary Research into the Mechanistic Insights of this compound Derivatives.

Potential for Discovery of Novel Chemical Reactivity and Catalytic Activity of this compound

Beyond its potential as an organocatalyst, this compound holds promise for the discovery of novel chemical reactivity and catalytic activity, particularly as a chiral ligand in transition metal catalysis. The combination of a secondary amine and a carboxylic acid group makes it an excellent candidate for forming stable chelate complexes with a variety of metal ions.

Emerging research could explore the use of this compound as a ligand in asymmetric catalysis. For example, complexes of nickel(II) and copper(II) with related N-heterocyclic carboxylic acid ligands have shown catalytic activity in oxidation reactions, such as the oxidation of benzyl alcohol. youtube.comrsc.org The chiral environment provided by the this compound ligand could be used to induce enantioselectivity in such transformations. Furthermore, the unique steric and electronic properties of this ligand could enable novel types of reactivity at the metal center, leading to the development of new synthetic methodologies for forming C-C, C-N, or C-O bonds. This avenue of research involves the synthesis and characterization of new metal complexes and the systematic screening of their catalytic performance in a wide range of chemical reactions.

Q & A

Q. What are the recommended synthetic routes for (S)-1-Benzyl-piperidine-2-carboxylic acid, and what key reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include benzyl protection of the amine group (e.g., using benzyl chloroformate) and stereoselective carboxylation. Enantiomeric purity is influenced by chiral catalysts (e.g., Evans oxazolidinones) or enzymatic resolution. Reaction conditions such as temperature (-20°C to room temperature), solvent polarity (e.g., THF or DCM), and stoichiometric control of reagents (e.g., 1.2–1.5 eq. of benzylating agents) are critical. Post-synthesis purification via recrystallization or chiral HPLC ensures stereochemical fidelity .

Q. How should researchers handle and store this compound to ensure safety and compound stability?

  • Methodological Answer :
  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Immediate flushing with water is required for accidental exposure (15 minutes for eyes/skin) .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from light and oxidizers. Stability tests via TLC or HPLC every 3–6 months are advised to monitor degradation (e.g., racemization or ester hydrolysis) .

Q. What spectroscopic methods are optimal for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry (e.g., benzyl proton signals at δ 7.2–7.4 ppm) and stereochemistry (coupling constants for piperidine ring protons).
  • HPLC-MS : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity (>98%). Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize catalytic asymmetric synthesis methods to improve yield and stereoselectivity of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Rh) in asymmetric hydrogenation or cyclization steps. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce ee; balance with non-polar solvents (toluene) .
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers, achieving >95% ee .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental observations in the reactivity of this compound derivatives?

  • Methodological Answer :
  • Replicate Studies : Repeat experiments under identical conditions (temperature, catalyst loading) to verify reproducibility .
  • DFT Calculations : Compare computed transition states (e.g., Gaussian 16) with experimental activation energies to identify overlooked variables (e.g., solvent effects or steric hindrance) .
  • Cross-Validation : Use multiple spectroscopic techniques (e.g., X-ray crystallography for absolute configuration) to confirm structural assignments .

Q. What analytical approaches are recommended for detecting and quantifying diastereomeric impurities in this compound samples?

  • Methodological Answer :
  • Chiral Chromatography : Employ tandem columns (e.g., Chiralcel OD-H + C18) with mass spectrometry for impurity profiling (LOD <0.1%) .
  • Dynamic NMR : Monitor coalescence temperatures to detect slow-exchanging diastereomers (e.g., variable-temperature ¹H NMR from -40°C to 60°C) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemical assignments, especially for derivatives with multiple chiral centers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Benzyl-piperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-1-Benzyl-piperidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.